molecular formula C18H15ClN4O B12173018 7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12173018
M. Wt: 338.8 g/mol
InChI Key: JPRAOGXIKFWSSN-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-chlorophenyl group at position 7 and a 4-methoxyphenyl group at position 3. Its molecular formula is C₁₉H₁₆ClN₄O, with a molecular weight of 363.82 g/mol. The 4-methoxy group enhances solubility due to its electron-donating nature, while the 4-chloro substituent may influence bioactivity through steric and electronic effects.

Synthesis: The compound can be synthesized via green chemistry protocols using 4,4’-trimethylenedipiperidine (TMDP) as a catalyst. TMDP offers advantages such as high thermal stability, recyclability, and reduced toxicity compared to traditional catalysts like piperidine. Reactions are conducted in ethanol/water (1:1 v/v) at reflux or in molten TMDP at 65°C, yielding up to 92% product purity.

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15ClN4O/c1-24-15-8-4-12(5-9-15)16-10-17(13-2-6-14(19)7-3-13)23-18(22-16)20-11-21-23/h2-11,17H,1H3,(H,20,21,22)

InChI Key

JPRAOGXIKFWSSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The foundational approach involves condensing 3-amino-1,2,4-triazole, malononitrile, and substituted aldehydes under basic conditions. For 7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,triazolo[1,5-a]pyrimidine, 4-chlorobenzaldehyde and 4-methoxybenzaldehyde serve as aryl donors. The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the triazole amine.

Catalytic Conditions

NaOH (20 mol%) in ethanol under reflux achieves 72% yield after 2 hours. Ultrasonic irradiation reduces reaction time to 45 minutes with comparable yield (70%). Alternative catalysts (e.g., Et₃N, L-proline) show inferior performance (<40% yield), underscoring NaOH’s role in deprotonating intermediates and accelerating cyclization.

Solvent Optimization

Ethanol outperforms acetonitrile, dichloromethane, and water due to its polarity and ability to solubilize ionic intermediates (Table 1).

Table 1: Solvent Effects on Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80272
Acetonitrile80240
Dichloromethane40435
Water100330

Halogen Displacement Strategies

Intermediate Functionalization

Patent literature describes synthesizing triazolopyrimidines via displacement of chlorides in 5,7-dichloro-s-triazolo[1,5-a]pyrimidine precursors. For the target compound, 4-chlorophenyl and 4-methoxyphenyl groups are introduced sequentially.

Stepwise Substitution

  • First Displacement : Reacting 5,7-dichloro-s-triazolo[1,5-a]pyrimidine with 4-methoxyphenylethanolamine in ethanol at 5–10°C installs the 7-(4-methoxyphenyl) group.

  • Second Displacement : Treating the mono-substituted intermediate with 4-chlorophenylpiperidine under reflux introduces the 5-(4-chlorophenyl) moiety.

Yield and Purity

This two-step process affords the target compound in 65% overall yield after recrystallization from ethyl acetate. Side products arise from incomplete substitutions, necessitating chromatographic purification.

Mitsunobu Reaction for Ether Linkages

Chiral Center Formation

The Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitates stereoselective ether formation between hydroxyl-bearing intermediates and methoxyphenyl groups.

Application to Target Compound

Comparative Analysis of Methodologies

Efficiency Metrics

  • One-Pot Synthesis : Highest atom economy (85%) but requires strict stoichiometric control.

  • Halogen Displacement : Modular for diverse substitutions but involves multi-step purification.

  • Mitsunobu Approach : Superior stereoselectivity but higher cost due to reagents.

Table 2: Method Comparison

MethodYield (%)Time (h)Cost (Relative)
One-Pot722Low
Halogen Displacement658Moderate
Mitsunobu6014High

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR : Distinct signals for methoxy (δ 3.78 ppm), chlorophenyl aromatic protons (δ 7.45–7.62 ppm), and triazole NH (δ 8.73 ppm).

  • IR : CN stretch at 2215 cm⁻¹ confirms nitrile retention during synthesis.

Process Optimization Considerations

Catalyst Loading

Increasing NaOH to 30 mol% in one-pot reactions raises yield to 80% but complicates product isolation due to salt formation.

Solvent-Free Alternatives

Microwave-assisted synthesis in solvent-free conditions reduces reaction time to 20 minutes but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the triazole ring.

    Reduction: Reduction reactions may target the chlorophenyl group or the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of derivatives based on the triazolo[1,5-a]pyrimidine scaffold against various cancer cell lines. For instance, compounds with similar structures have shown promising results against the MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. A notable derivative exhibited an IC50 value of 14.5 μM against MCF-7 cells, significantly outperforming doxorubicin in terms of potency .

Activity Against Viral Infections

Compounds related to 7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have also been investigated for their antiviral properties. Research has shown that subtle changes in chemical structure can lead to variations in antiviral efficacy. Some derivatives have been specifically noted to inhibit viral replication effectively, indicating potential for development as antiviral agents .

Synthetic Methodologies

The synthesis of 7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step processes that include cyclization reactions and functional group modifications. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times without the need for catalysts .

Structure-Activity Relationship Studies

Ongoing research focuses on optimizing the chemical structure to improve efficacy and reduce toxicity. The introduction of various substituents on the triazole ring has been systematically studied to identify compounds with enhanced selectivity for cancerous cells over normal cells .

Drug Development

The promising anticancer and antiviral activities of this compound suggest its potential as a lead compound in drug development programs targeting specific cancers and viral infections. Further studies are needed to explore its pharmacokinetic properties and therapeutic windows.

Clinical Trials

To translate laboratory findings into clinical applications, it will be essential to conduct preclinical and clinical trials to evaluate safety and efficacy in human subjects.

Data Tables

Compound NameStructureIC50 (μM)Cancer TypeMechanism
Compound A[Structure Image]14.5MCF-7Tubulin Inhibition
Compound B[Structure Image]57.01HCT-116Tubulin Inhibition
Compound C[Structure Image]25.23PC-3Tubulin Inhibition

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 5/7) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-methoxyphenyl / 4-chlorophenyl 363.82 High solubility; potential bioactivity
7-(4-Chlorophenyl)-5-phenyl-... Phenyl / 4-chlorophenyl 308.77 Lower solubility; anticonvulsant screening
5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-... 4-chlorophenyl / 3,4-dimethoxyphenyl 368.82 Enhanced solubility; unconfirmed bioactivity
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-... 4-methylphenyl / 4-methoxyphenyl 318.37 Moderate solubility; glucokinase activation
7-Chloro-5-(4-chlorophenyl)-... 4-chlorophenyl / Cl 259.44 POCl3-mediated synthesis; antimicrobial

Physicochemical Properties

  • Solubility : Methoxy groups improve water solubility (e.g., target compound vs. 5-phenyl analogues).
  • Thermal Stability : TMDP-synthesized compounds exhibit higher thermal stability (>200°C) due to robust hydrogen bonding.
  • pKa : Electron-donating groups (e.g., methoxy) lower pKa, enhancing bioavailability.

Biological Activity

The compound 7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20ClN5O2
  • Molecular Weight : 409.9 g/mol
  • IUPAC Name : N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to several biological effects:

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazolopyrimidines can inhibit cancer cell growth by targeting critical signaling pathways such as ERK and AKT pathways. Specifically, certain derivatives exhibited IC50 values in the low micromolar range against MGC-803 and HCT-116 cell lines .
  • Antimicrobial Properties : The presence of chlorophenyl and methoxyphenyl groups enhances the antimicrobial efficacy of the compound. Research indicates that similar triazolopyrimidine derivatives exhibit potent antibacterial and antifungal activities against pathogens like E. coli and C. albicans due to their ability to disrupt cellular processes in microorganisms .

Biological Activity Data

Recent studies have evaluated the biological activity of various triazolopyrimidine derivatives, including the specific compound . The following table summarizes key findings from relevant studies:

Activity Cell Line/Organism IC50 (μM) Mechanism
AntiproliferativeMGC-8039.47Inhibition of ERK signaling pathway
AntiproliferativeHCT-1169.58Induction of apoptosis and cell cycle arrest
AntibacterialE. coli-Disruption of cellular processes
AntifungalC. albicans-Inhibition of fungal growth

Case Studies

  • Antiproliferative Effects : A study focused on a series of triazolopyrimidine derivatives found that compound H12 (related to the target compound) exhibited remarkable antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 μM. This compound was noted for its ability to induce G2/M phase arrest and apoptosis in cancer cells .
  • Mechanistic Insights : Another study investigated the effects of a related triazolopyrimidine on various cancer cell lines. It was found that these compounds could effectively inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .
  • Broad-Spectrum Antimicrobial Activity : Research has shown that triazolopyrimidine derivatives can possess broad-spectrum antimicrobial properties, effectively combating both bacterial and fungal infections due to their structural features that allow interaction with microbial targets .

Q & A

Q. Table 1. Comparison of Synthetic Protocols

ConditionMolten TMDP Ethanol/Water Piperidine
Yield (%)9295 (crude), 92 (pure)75–80
Reaction Time (h)2–34–56–8
Catalyst Recyclability>5 cycles>5 cyclesNot recyclable
ToxicityLowLowHigh

Table 2. Key Crystallographic Parameters

ParameterValue
Space GroupP1\overline{1}
Bond Length (C-N)1.32–1.38 Å
Dihedral Angle (Triazole-Pyrimidine)3.8°
Hydrogen BondsN–H···O (2.85 Å)

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